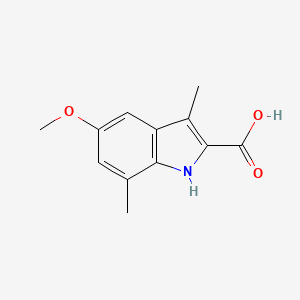

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound is characterized by its methoxy and dimethyl substitutions on the indole ring, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For this compound, specific starting materials and reaction conditions would be tailored to introduce the methoxy and dimethyl groups at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale reactions. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to isolate the desired product with high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Formation of 5-hydroxy-3,7-dimethyl-1H-indole-2-carboxylic acid.

Reduction: Formation of 5-methoxy-3,7-dimethyl-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Research indicates that 5-methoxyindole-2-carboxylic acid exhibits significant neuroprotective effects. It has been shown to reduce ischemic area size and oxidative stress in models of stroke. Studies have highlighted its ability to enhance long-term potentiation (LTP), which is crucial for learning and memory processes .

Case Study: Stroke Recovery

In a study investigating dietary impacts on brain recovery post-stroke, it was found that this compound contributed positively to functional recovery, suggesting its potential as a therapeutic agent for ischemic conditions .

Antiviral Activity

The compound has demonstrated antiviral properties, particularly against SARS-CoV-2. At a concentration of 52.0 μM, it completely inhibited viral replication in vitro. The compound also showed significant interferon-inducing activity and suppression of syncytium formation induced by the spike protein of the virus .

Data Table: Antiviral Efficacy

| Concentration (μM) | Viral Replication Inhibition (%) | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| 52 | 100 | 1.06 | 78.6 |

Cancer Research

5-Methoxyindole-2-carboxylic acid has been implicated in cancer research, particularly concerning its role as a biomarker in malignant melanoma. Elevated levels of ester glucuronides and sulfates related to this compound were observed in patients with advanced melanoma, indicating its potential utility in cancer diagnostics and treatment strategies .

Case Study: Melanoma Biomarker

In clinical studies, increased concentrations of this compound were associated with disease progression in melanoma patients, highlighting its role as a potential biomarker for monitoring disease status .

Diabetes Treatment Potential

There is emerging evidence suggesting that derivatives of 5-methoxyindole-2-carboxylic acid may have therapeutic effects in diabetes management. Research indicates that these compounds can influence metabolic pathways beneficial for glucose regulation .

Multifunctional Neuroprotectors

Recent studies have synthesized hybrid compounds combining 5-methoxyindole-2-carboxylic acid with other pharmacophores to enhance neuroprotective effects against oxidative stress and neurotoxicity associated with neurodegenerative diseases such as Parkinson's disease . These hybrids exhibited strong antioxidant properties and inhibited monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative disorders.

Data Table: Hybrid Compound Efficacy

| Compound Type | Neuroprotective Activity | MAO-B Inhibition (%) | Oxidative Stress Reduction |

|---|---|---|---|

| Hydrazone Derivatives | High | Significant | Strong |

| Indole-3-propionic Acid | Moderate | Moderate | Moderate |

Mecanismo De Acción

The mechanism of action of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Similar Compounds

- 5-methoxy-1H-indole-2-carboxylic acid

- 3,7-dimethyl-1H-indole-2-carboxylic acid

- 5-methoxy-3-methyl-1H-indole-2-carboxylic acid

Uniqueness

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is unique due to the specific combination of methoxy and dimethyl substitutions, which can influence its chemical reactivity and biological activity. This makes it distinct from other indole derivatives that may have different substitution patterns .

Actividad Biológica

5-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This article discusses its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Interactions

Indole derivatives, including this compound, interact with various molecular targets, leading to multiple biological effects. These compounds have been shown to bind with high affinity to receptors involved in neurotransmission and inflammation pathways. The compound's structure allows it to modulate several biochemical pathways critical for maintaining cellular homeostasis.

Biochemical Pathways

Research indicates that indole derivatives can influence gut microbiota metabolism, particularly the metabolism of tryptophan. This interaction plays a significant role in regulating immune responses and maintaining intestinal health. Additionally, the compound has been associated with neuroprotective effects, particularly in the context of ischemic injury, where it helps preserve mitochondrial function and reduces oxidative stress .

This compound exhibits a range of biological activities:

- Antioxidant Activity: The compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in cells .

- Neuroprotective Effects: It has been shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide and other neurotoxic agents .

- Anti-inflammatory Properties: The compound modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like neurodegenerative diseases .

Case Studies

-

Neuroprotection in Cell Models

A study evaluated the neuroprotective effects of various indole derivatives, including this compound. The results indicated significant reductions in neuronal cell death when exposed to oxidative stressors. Specifically, hydroxylated derivatives showed enhanced neuroprotection compared to their parent compounds . -

MAO-B Inhibition

In vitro studies have demonstrated that this compound and its derivatives exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The inhibition was found to be dose-dependent, with promising implications for developing treatments targeting MAO-B .

Summary of Biological Activities

Propiedades

IUPAC Name |

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-4-8(16-3)5-9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOLVXSKXCAACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2C)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.